- Aqueous Bromination Method for the Synthesis of Industrially-Important Intermediates Catalyzed by Micellar Solution of Sodium Dodecyl Sulfate (SDS), Industrial & Engineering Chemistry Research, 2012, 51(5), 2227-2234

Cas no 90-59-5 (3,5-Dibromosalicylaldehyde)

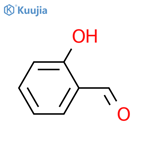

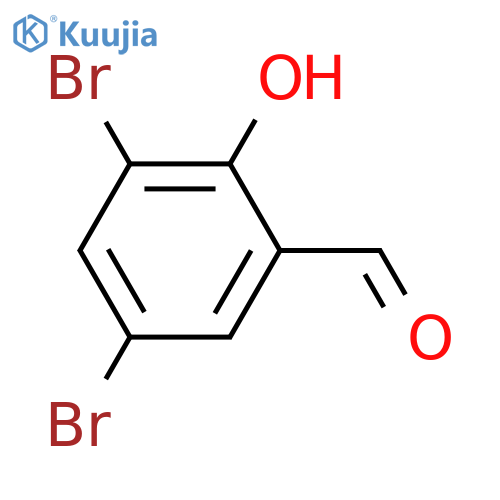

3,5-Dibromosalicylaldehyde structure

Nome do Produto:3,5-Dibromosalicylaldehyde

3,5-Dibromosalicylaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 3,5-Dibromo-2-hydroxybenzaldehyde

- 3,5-Dibromosalicyladehyde

- 3,5-Dibromosalicylaldehyde

- Dalyde

- Benzaldehyde, 3,5-dibromo-2-hydroxy-

- 3,5-Dibromosalicylaldeyde

- 2-Hydroxy-3,5-dibromobenzaldehyde

- 3,5-DIBROMOSILICYLALDEHYDE

- 7A260PBI3A

- JHZOXYGFQMROFJ-UHFFFAOYSA-N

- 3,5-DIBROMO SALICYCLIC ALDEHYDE

- Salicylaldehyde, 3,5-dibromo- (6CI,7CI,8CI)

- Salicylaldehyde, 3,5-dibromo-

- PD139179

- 90-59-5

- InChI=1/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11

- 9P-929

- Salicylaldehyde,5-dibromo-

- FT-0614520

- DTXSID1021796

- Benzaldehyde,5-dibromo-2-hydroxy-

- BCP06387

- MFCD00003318

- Dembrexine Hydrochloride Monohydrate Imp. C (EP); Dembrexine Imp. C (EP); 3,5-Dibromo-2-hydroxybenzaldehyde; Dembrexine Hydrochloride Monohydrate Impurity C; Dembrexine Impurity C

- BBL023734

- F15422

- STK198699

- BDBM111000

- F0910-0109

- 3,5-dibrom-2-hydroxybenzaldehyd

- NSC-6221

- 3,5-DIBROMOSALICYLALDEHYDE [MI]

- J-511255

- 3,5-Dibromosalicylaldehyde, 98%

- SCHEMBL2120180

- A843591

- LS-24984

- Q27266799

- UNII-7A260PBI3A

- CS-0013288

- AKOS000268598

- EINECS 202-003-4

- BRN 1424739

- SY036779

- US8614253, .3-31

- SR-01000883702

- SR-01000883702-1

- Z57313905

- CHEMBL229251

- 3,5-dibromo-salicylaldehyde

- 3,5-Dibromo-2-hydroxybenzaldehyd

- C7H4Br2O2

- EN300-18188

- AMY31488

- D0188

- 3-08-00-00188 (Beilstein Handbook Reference)

- 2-[4-(dipropylsulfamoyl)benzoyl]oxybenzoic acid;3,5-Dibromosalicylaldehyde

- NSC 6221

- NSC6221

- AC-15254

- 4,6-Dibromo-2-formylphenol; Dalyde; NSC 6221

- 3,5-Dibromo-2-hydroxybenzaldehyde (ACI)

- Salicylaldehyde, 3,5-dibromo- (6CI, 7CI, 8CI)

- 1-Formyl-2-hydroxy-3,5-dibromobenzene

- 2,4-Dibromo-6-formylphenol

- 4,6-Dibromo-2-formylphenol

- 3,5-dibromsalicylaldehyd

- DTXCID601796

- Salicylaldehyde, 3,5-dibromo-(6CI,7CI,8CI)

- NS00039365

- DB-022011

-

- MDL: MFCD00003318

- Inchi: 1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H

- Chave InChI: JHZOXYGFQMROFJ-UHFFFAOYSA-N

- SMILES: O=CC1C(O)=C(Br)C=C(Br)C=1

- BRN: 1424739

Propriedades Computadas

- Massa Exacta: 277.85800

- Massa monoisotópica: 277.857805

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 151

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: 4

- XLogP3: 3

- Superfície polar topológica: 37.3

Propriedades Experimentais

- Cor/Forma: Yellow to yellow brown crystalline powder

- Densidade: 1.9661 (rough estimate)

- Ponto de Fusão: 81.0 to 85.0 deg-C

- Ponto de ebulição: 261.2 °C at 760 mmHg

- Ponto de Flash: 111.7 °C

- Índice de Refracção: 1.4970 (estimate)

- Solubilidade: methanol: soluble25mg/mL, clear, yellow to brown

- Coeficiente de partição da água: Soluble in methanol 25 mg/mL. Insoluble in water.

- PSA: 37.30000

- LogP: 2.72970

- Merck: 3027

- Sensibilidade: Air Sensitive

3,5-Dibromosalicylaldehyde Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315,H319,H335,H400

- Declaração de Advertência: P261,P273,P305+P351+P338

- Número de transporte de matérias perigosas:UN 3077 9 / PGIII

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S37/39-S24/25

- RTECS:CU5609000

-

Identificação dos materiais perigosos:

- PackingGroup:III

- Classe de Perigo:9

- Condição de armazenamento:Store at room temperature

- Frases de Risco:R36/37/38

3,5-Dibromosalicylaldehyde Dados aduaneiros

- CÓDIGO SH:2913000090

- Dados aduaneiros:

China Customs Code:

2913000090Overview:

2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3,5-Dibromosalicylaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A622529-25g |

3,5-Dibromo-2-hydroxybenzaldehyde |

90-59-5 | 98% | 25g |

$13.0 | 2025-02-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0188-25G |

3,5-Dibromosalicylaldehyde |

90-59-5 | >98.0%(T)(HPLC) | 25g |

¥310.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D634252-50g |

3,5-Dibromosalicylaldehyde |

90-59-5 | 97% | 50g |

$250 | 2024-06-05 | |

| Enamine | EN300-18188-0.05g |

3,5-dibromo-2-hydroxybenzaldehyde |

90-59-5 | 92% | 0.05g |

$19.0 | 2023-09-19 | |

| Life Chemicals | F0910-0109-10g |

"3,5-DIBROMOSALICYLALDEHYDE" |

90-59-5 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 122130-10G |

3,5-Dibromosalicylaldehyde |

90-59-5 | 98% | 10G |

¥541.99 | 2022-02-24 | |

| Life Chemicals | F0910-0109-1g |

"3,5-DIBROMOSALICYLALDEHYDE" |

90-59-5 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| Alichem | A019143387-500g |

3,5-Dibromo-2-hydroxybenzaldehyde |

90-59-5 | 98% | 500g |

$293.00 | 2023-08-31 | |

| Ambeed | A622529-500g |

3,5-Dibromo-2-hydroxybenzaldehyde |

90-59-5 | 98% | 500g |

$229.0 | 2025-02-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017493-10g |

3,5-Dibromosalicylaldehyde |

90-59-5 | 98% | 10g |

¥38 | 2024-05-21 |

3,5-Dibromosalicylaldehyde Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Bromine Catalysts: Sodium dodecyl sulfate Solvents: Water ; 15 min, 25 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 20 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; 5 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Potassium carbonate Solvents: Water ; 5 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referência

- A new process for the bromination of aromatic amines and phenols, Yingyong Huaxue, 2010, 27(3), 370-372

Método de produção 3

Método de produção 4

Condições de reacção

1.1 Reagents: Pyridinium, 1-hexadecyl-, (tribromide) (1:1) Solvents: Water ; 15 min, rt

Referência

- Synthesis of cetylpyridiniumtribromide (CetPyTB) reagent by noble synthetic route and bromination of organic compounds using CetPyTB, Chemistry International, 2015, 1(4), 164-173

Método de produção 5

Condições de reacção

1.1 Reagents: Bromine , Calcium bromide Solvents: Acetonitrile , Water ; 2 - 3 min, 25 °C; 10 min, 25 °C

1.2 Reagents: Water ; 25 °C

1.2 Reagents: Water ; 25 °C

Referência

- Environmentally-Benign and Rapid Bromination of Industrially-Important Aromatics Using an Aqueous CaBr2-Br2 System as an Instant and Renewable Brominating Reagent, Industrial & Engineering Chemistry Research, 2011, 50(2), 705-712

Método de produção 6

Método de produção 7

Método de produção 8

Condições de reacção

1.1 Reagents: Bromine , Aluminum bromide Solvents: Water ; 25 min, 25 °C

Referência

- A direct and simplistic bromination of commercially important organic compounds in aqueous media by eco-friendly AlBr3-Br2 reagent system, Chemistry International, 2015, 1(3), 107-117

Método de produção 9

Condições de reacção

1.1 Reagents: Bromine , Calcium bromide Solvents: Water ; 2 - 3 min, 25 °C; 20 min, 25 °C

Referência

- An instant and facile bromination of industrially-important aromatic compounds in water using recyclable CaBr2-Br2 system, Green Chemistry, 2011, 13(8), 2187-2196

Método de produção 10

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium bromide Catalysts: Vanadate(2-), diaquabis(glycinato-κO)dioxo[μ-(peroxy-κO:κO′)]diperoxydi-, dihydr… Solvents: Water

Referência

- Bromination mediated by a vanadium(V)-peroxo complex [V2O2(O2)3(GlyH)2(H2O)2] (GlyH = glycine): a functional model for the enzyme bromoperoxidase, Journal of Chemical Research, 1995, (2), 80-1

Método de produção 12

Condições de reacção

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 30 - 40 °C

1.2 Reagents: Sodium chlorate Solvents: Water ; 30 - 40 °C; 2.5 h, 30 - 40 °C

1.2 Reagents: Sodium chlorate Solvents: Water ; 30 - 40 °C; 2.5 h, 30 - 40 °C

Referência

- Synthesis of chiral tridentate schiff-base ligands and their catalytic research for asymmetric Henry reaction, Zhejiang Gongye Daxue Xuebao, 2014, 42(1), 73-76

Método de produção 13

Método de produção 14

Método de produção 15

Método de produção 16

Método de produção 17

Condições de reacção

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Tetrahydrofuran ; 15 min

1.2 4 h, reflux

1.2 4 h, reflux

Referência

- Bayesian-optimization-assisted discovery of stereoselective aluminum complexes for ring-opening polymerization of racemic lactide, Nature Communications, 2023, 14(1),

Método de produção 18

Método de produção 19

3,5-Dibromosalicylaldehyde Raw materials

3,5-Dibromosalicylaldehyde Preparation Products

3,5-Dibromosalicylaldehyde Literatura Relacionada

-

Siya T. Hulushe,Meloddy H. Manyeruke,Marcel Louzada,Sergei Rigin,Eric C. Hosten,Gareth M. Watkins RSC Adv. 2020 10 16861

-

Dengfeng Liu,Xingmei Zhang,Luqun Zhu,Jing Wu,Xingqiang Lü Catal. Sci. Technol. 2015 5 562

-

Sweta Kumari,Arun Kumar Mahato,Abhishek Maurya,Vijay Kumar Singh,Neha Kesharwani,Payal Kachhap,Igor O. Koshevoy,Chanchal Haldar New J. Chem. 2017 41 13625

-

4. A convenient general synthesis of 3-substituted 2H-chromene derivativesPerry T Kaye,Xolani W. Nocanda J. Chem. Soc. Perkin Trans. 1 2002 1318

-

Siya T. Hulushe,Meloddy H. Manyeruke,Marcel Louzada,Sergei Rigin,Eric C. Hosten,Gareth M. Watkins RSC Adv. 2020 10 16861

90-59-5 (3,5-Dibromosalicylaldehyde) Produtos relacionados

- 1249811-93-5(ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate)

- 1330181-02-6(ICI 118551-d7 Hydrochloride)

- 2155902-42-2((2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid)

- 189501-17-5(2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone)

- 304889-79-0((5E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxyphenyl)methylidene-4,5-dihydro-1,3-thiazol-4-one)

- 1208935-09-4(2-((1H-Indol-4-yl)oxy)ethanol)

- 1805015-93-3(2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine)

- 2411295-70-8(N-[(4-Fluoro-3-methylphenyl)methyl]-N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide)

- 1564895-40-4(4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine)

- 1223862-98-3(1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:90-59-5)3,5-Dibromosalicylaldehyde

Pureza:99%/99%

Quantidade:500g/1kg

Preço ($):206.0/351.0